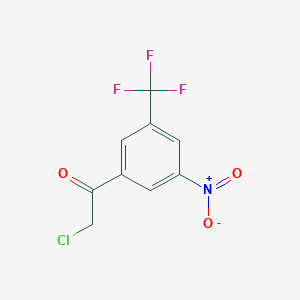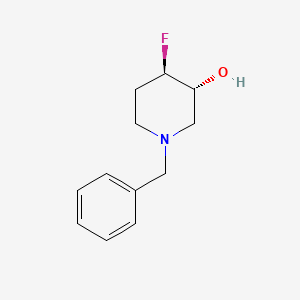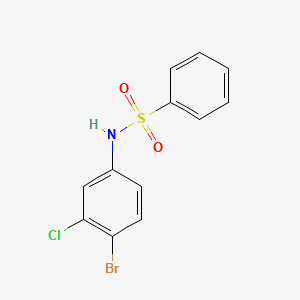
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H5ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with appropriate scaling of reagents and reaction conditions. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Catalysts such as aluminum trichloride or iron(III) chloride are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-Amino-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.
Nucleophilic Substitution: 2-(Substituted amino)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of small molecules with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with an additional nitro group.
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoroethanone moiety instead of ethanone.
Uniqueness
2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Propiedades
Fórmula molecular |
C9H5ClF3NO3 |
|---|---|
Peso molecular |
267.59 g/mol |
Nombre IUPAC |
2-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2 |
Clave InChI |
SBFRVCSZUFDQPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)

![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)


![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)
![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
